molecular formula C14H10BrN3O B12605569 3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-21-5

3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B12605569
CAS No.: 646525-21-5
M. Wt: 316.15 g/mol
InChI Key: ZYNVLPXMDVHLBY-UHFFFAOYSA-N
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Description

3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the benzotriazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position can be carried out using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield a variety of substituted benzotriazinones.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: As a building block for the synthesis of advanced materials.

    Biological Studies: As a probe or inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: The parent compound without the benzyl and bromo substituents.

    3-Benzyl-1,2,3-benzotriazin-4(3H)-one: Lacks the bromo substituent.

    6-Bromo-1,2,3-benzotriazin-4(3H)-one: Lacks the benzyl substituent.

Uniqueness

3-Benzyl-6-bromo-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of both benzyl and bromo substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

646525-21-5

Molecular Formula

C14H10BrN3O

Molecular Weight

316.15 g/mol

IUPAC Name

3-benzyl-6-bromo-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10BrN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

ZYNVLPXMDVHLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=N2

Origin of Product

United States

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